molecular formula C20H15N3O4 B303105 N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Numéro de catalogue B303105
Poids moléculaire: 361.3 g/mol
Clé InChI: MIGLUCRDIQGSQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. It has been identified as a potential anti-cancer drug due to its ability to restore p53 function in cancer cells.

Mécanisme D'action

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the MDM2 protein, which is responsible for inhibiting the activity of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide allows p53 to function normally, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in cancers that have lost the function of p53, which is a common occurrence in many types of cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, its long-term effects on normal cells and tissues are still unknown. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to be metabolized by the liver, which may affect its bioavailability and efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the role of p53 in cancer biology. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide can also be used to test the efficacy of other anti-cancer drugs in combination therapy. However, one limitation of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide as an anti-cancer drug. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could help to personalize treatment strategies and improve patient outcomes. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could make the drug more accessible for clinical use. Finally, the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide analogs with improved pharmacokinetic properties and efficacy is an active area of research.
In conclusion, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a promising anti-cancer drug that has shown efficacy in preclinical models of cancer. Its specificity for the MDM2-p53 interaction makes it a valuable tool for studying the role of p53 in cancer biology. However, further research is needed to fully understand its biochemical and physiological effects, as well as its potential for clinical use.

Méthodes De Synthèse

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is synthesized through a multi-step process involving the condensation of 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid, followed by a series of chemical reactions including N-alkylation, reduction, and cyclization. The final product is obtained as a white solid with a purity of over 98%.

Applications De Recherche Scientifique

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including those resistant to chemotherapy. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to synergize with other anti-cancer drugs, such as cisplatin and doxorubicin, to enhance their efficacy.

Propriétés

Nom du produit

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Formule moléculaire

C20H15N3O4

Poids moléculaire

361.3 g/mol

Nom IUPAC

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-11-3-6-14(7-4-11)23-19(25)15-8-5-13(10-16(15)20(23)26)18(24)21-17-9-12(2)27-22-17/h3-10H,1-2H3,(H,21,22,24)

Clé InChI

MIGLUCRDIQGSQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

SMILES canonique

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.